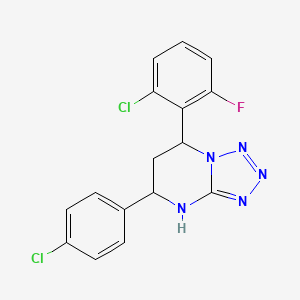

HBF-0259

Description

Properties

IUPAC Name |

7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2FN5/c17-10-6-4-9(5-7-10)13-8-14(24-16(20-13)21-22-23-24)15-11(18)2-1-3-12(15)19/h1-7,13-14H,8H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBZPYDLUUWBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=NN=NN2C1C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of HBF-0259: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HBF-0259 is a potent and selective small molecule inhibitor of Hepatitis B Virus (HBV) surface antigen (HBsAg) secretion.[1][2] Extensive in vitro studies have demonstrated its ability to reduce the levels of secreted HBsAg without affecting HBV DNA synthesis, positioning it as a valuable tool for HBV research and a potential component of future combination therapies.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's cellular target and mechanism of action. While the direct cellular interactors of this compound have been strongly predicted through computational modeling, it is important to note that these interactions are yet to be fully validated by direct biochemical assays. This document summarizes the key experimental and computational data, details the underlying methodologies, and presents the putative signaling pathways involved.

Primary Pharmacological Effect: Inhibition of HBsAg Secretion

The principal and well-documented activity of this compound is the potent and selective inhibition of HBsAg secretion from infected hepatocytes. This has been consistently observed in various HBV-expressing cell lines.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified across multiple studies, primarily through the determination of its half-maximal effective concentration (EC50) and 50% cytotoxic concentration (CC50). These values underscore the compound's potency and selectivity.

| Parameter | Cell Line | Value | Reference |

| EC50 (HBsAg Inhibition) | HepG2.2.15 | 1.5 µM | [1] |

| EC50 (HBsAg Inhibition) | HepDE19 | 1.5 µM | [1] |

| EC50 (HBsAg Inhibition) | HepG2.2.15 | 11.3 µM | [2] |

| CC50 (Cytotoxicity) | HepG2.2.15 | >50 µM | |

| CC50 (Cytotoxicity) | HepDE19 | >50 µM | [1] |

Note: The variation in EC50 values may be attributable to differences in experimental conditions and assay formats between studies.

Predicted Cellular Targets: Cyclophilin A (CypA) and SCCA1

While direct experimental validation is pending, robust in silico studies have identified two primary host cellular proteins as the likely targets of this compound: Cyclophilin A (CypA) and Squamous Cell Carcinoma Antigen 1 (SCCA1).[5]

The Role of CypA and SCCA1 in HBV Pathogenesis

-

Cyclophilin A (CypA): A cellular peptidyl-prolyl isomerase, CypA is known to be involved in the lifecycle of several viruses, including HBV.[5] It is believed to play a role in protein folding and trafficking, and its interaction with viral proteins can be crucial for viral maturation and secretion.[5]

-

SCCA1 (SERPINB3): A member of the serine protease inhibitor family, SCCA1 has been implicated in HBV-related hepatocellular carcinoma. It is suggested to be involved in HBV integration and may play a role in the cellular pathways that the virus co-opts for its own propagation and persistence.[5]

Computational Evidence: Molecular Docking and Dynamics

The identification of CypA and SCCA1 as putative targets stems from molecular docking simulations designed to predict the binding affinity between this compound and various host proteins known to be involved in HBV entry and HBsAg secretion.[5] These studies consistently showed that this compound has a high predicted binding affinity for both CypA and SCCA1.

| Target Protein | Predicted Interaction Energy (Etot) | Reference |

| Cyclophilin A (CypA) | -545.41 kcal/mol | [5] |

| SCCA1 | -499.68 kcal/mol | [5] |

| PreS1 (viral protein) | -130.11 kcal/mol | [5] |

| PreS2 (viral protein) | -288.22 kcal/mol | [5] |

The significantly higher interaction energy of this compound with CypA and SCCA1, compared to viral components like PreS1 and PreS2, strongly suggests that this compound acts by targeting these host factors rather than the viral protein itself.[5] Subsequent molecular dynamics simulations have further supported a stable and high-affinity interaction between this compound and CypA.[6]

Proposed Mechanism of Action

Based on the available data, this compound is hypothesized to function by interfering with the post-translational modification and secretion pathway of HBsAg. Long-term treatment with this compound results in a significant reduction of glycosylated forms of HBsAg in the cell supernatant, with a corresponding intracellular accumulation of non-glycosylated HBsAg.[3][4] This indicates that this compound likely targets cellular machinery involved in HBsAg modification and its subsequent export from the cell.[3][4]

The predicted binding to CypA, a protein involved in protein folding, aligns with this hypothesis. By inhibiting CypA, this compound may disrupt the proper folding and maturation of HBsAg, leading to its retention within the cell and preventing its secretion.

Caption: Proposed mechanism of this compound action.

Experimental Protocols

This section details the key methodologies used to characterize the activity and predict the target of this compound.

HBsAg Secretion Inhibition Assay (ELISA-based)

This protocol describes a general method for quantifying the effect of this compound on HBsAg secretion from HBV-producing cells.

-

Cell Culture: Plate HepG2.2.15 or HepDE19 cells in 96-well plates and culture until they form a confluent monolayer.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

HBsAg Quantification: Determine the concentration of HBsAg in the collected supernatants using a commercial HBsAg Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

-

Data Analysis: Construct a dose-response curve by plotting the percentage of HBsAg inhibition against the logarithm of the this compound concentration. Calculate the EC50 value from this curve.

-

Cytotoxicity Assay: In parallel, assess cell viability using an MTT or similar assay to determine the CC50 value of the compound.

Caption: Workflow for HBsAg secretion inhibition assay.

Molecular Docking (In Silico)

This protocol outlines the computational approach used to predict the interaction between this compound and its putative cellular targets, based on the methodology described by Mohebbi et al. (2016).[5]

-

Structure Preparation:

-

Ligand: Obtain the 3D structure of this compound. Optimize its structure and energy minimize it using chemical modeling software (e.g., ACD/ChemSketch).

-

Receptors: Retrieve the 3D crystal structures of human CypA, SCCA1, and other relevant proteins from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Use molecular docking software (e.g., Hex 8.0.0) to perform the docking calculations.

-

Define the receptor and ligand for each simulation.

-

The software will explore possible binding conformations of this compound within the binding sites of the target proteins.

-

-

Energy Calculation: The program calculates the binding energy (Etot) for the most favorable docking poses. A more negative value indicates a stronger predicted binding affinity.

-

Binding Site Analysis:

-

Visualize the best-ranked docked complexes using molecular visualization software (e.g., MGLTools).

-

Analyze the specific amino acid residues in the target protein that are involved in the interaction with this compound.

-

Identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Caption: Workflow for molecular docking simulation.

Conclusion and Future Directions

This compound is a specific inhibitor of HBsAg secretion that acts without impacting viral replication. The current body of evidence, driven by strong and reproducible in silico modeling, points towards the host cellular proteins Cyclophilin A and SCCA1 as the primary targets. The proposed mechanism involves the disruption of HBsAg post-translational processing and trafficking, leading to its intracellular retention.

The critical next step for the field is the experimental validation of the computationally predicted interactions. Techniques such as co-immunoprecipitation, surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA) could be employed to definitively confirm the binding of this compound to CypA and SCCA1 in a cellular context. Elucidating the precise molecular interactions will not only solidify our understanding of this compound's mechanism but also pave the way for the rational design of second-generation inhibitors with improved potency and drug-like properties for the treatment of chronic Hepatitis B.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An Overview of Hepatitis B Virus Surface Antigen Secretion Inhibitors [frontiersin.org]

- 4. An Overview of Hepatitis B Virus Surface Antigen Secretion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcbr.goums.ac.ir [jcbr.goums.ac.ir]

HBF-0259: A Technical Review of its Effects on Hepatitis B Virus DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Finding: No Direct Inhibition of HBV DNA Replication

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding the activity of HBF-0259 from in vitro studies. It is important to note that while the compound shows potent inhibition of HBsAg secretion, its effect on HBV DNA replication is negligible.

| Parameter | Cell Line | Value | Reference |

| EC50 for HBsAg Secretion | HepG2.2.15 | 11.3 µM | [1] |

| EC50 for HBsAg Secretion | Secondary HBV-expressing cell line | ~1.5 µM | [1] |

| CC50 (50% Cytotoxic Concentration) | HepG2.2.15 | >50 µM | [1] |

| Effect on HBV DNA Synthesis | HepG2.2.15 | No significant inhibition | [4] |

Experimental Protocols

The determination that this compound does not inhibit HBV DNA replication was based on robust experimental protocols. The following is a detailed description of the likely methodologies employed, based on the primary literature and standard practices in the field.

Cell Culture and Compound Treatment

-

Cell Line: The HepG2.2.15 cell line was likely used for these experiments. This is a human hepatoblastoma cell line that is stably transfected with a greater-than-genome-length HBV DNA (subtype ayw), and it constitutively produces infectious HBV particles, HBsAg, and HBeAg.

-

Culture Conditions: Cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: HepG2.2.15 cells were seeded in multi-well plates and allowed to adhere. The cells were then treated with various concentrations of this compound or a vehicle control (e.g., DMSO). A known inhibitor of HBV DNA replication, such as Lamivudine, would have been used as a positive control. The treatment duration would typically be several days to allow for multiple rounds of viral replication.

Analysis of HBV DNA Replicative Intermediates by Southern Blot

Southern blot analysis is the gold standard for visualizing different forms of HBV DNA and is the most probable method used to assess the effect of this compound on viral replication.

-

Isolation of Intracellular Core-Associated HBV DNA:

-

After treatment, cells were lysed using a non-denaturing lysis buffer.

-

The cell lysates were centrifuged to pellet nuclei and cell debris.

-

The supernatant containing cytoplasmic HBV core particles was treated with DNase I to digest any contaminating plasmid DNA.

-

Core particles were then precipitated, and the encapsidated HBV DNA was released by proteinase K digestion and SDS treatment.

-

The released HBV DNA was purified by phenol-chloroform extraction and ethanol precipitation.

-

-

Agarose Gel Electrophoresis and Southern Blotting:

-

The purified HBV DNA was resolved on a 1.2% agarose gel.

-

The DNA was then denatured in-gel and transferred to a nylon membrane.

-

The membrane was hybridized with a 32P-labeled full-length HBV DNA probe.

-

The radioactive signals were detected by autoradiography.

-

-

Data Analysis: The intensity of the bands corresponding to relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) HBV DNA were quantified. The results would show no significant difference in the levels of these replicative intermediates between this compound-treated and vehicle-treated cells, in contrast to a marked reduction in the positive control (e.g., Lamivudine) treated cells.

Quantification of Extracellular HBV DNA by qPCR

To assess the effect on the secretion of mature virions, the amount of HBV DNA in the cell culture supernatant was likely quantified.

-

Sample Preparation:

-

Cell culture supernatants were collected from treated and control cells.

-

The supernatant was clarified by centrifugation.

-

Viral particles were precipitated, and the encapsidated DNA was released and purified.

-

-

Quantitative Real-Time PCR (qPCR):

-

A qPCR assay targeting a conserved region of the HBV genome was used to quantify the amount of viral DNA.

-

A standard curve of known HBV DNA concentrations was used to determine the absolute copy number of HBV DNA in each sample.

-

-

Data Analysis: The results would demonstrate that while this compound inhibits the secretion of HBsAg, it does not significantly reduce the amount of secreted HBV DNA-containing virions.

Visualizations

Experimental Workflow for HBV DNA Replication Analysis

Caption: Workflow for assessing the effect of this compound on HBV DNA replication.

Proposed Mechanism of Action of this compound

While this compound does not affect HBV DNA replication, it is a potent inhibitor of HBsAg secretion. Computational modeling and further experimental data suggest a mechanism involving interactions with host cellular factors.

Caption: Proposed mechanism of this compound as an inhibitor of HBsAg secretion.

Conclusion

References

- 1. A substituted tetrahydro-tetrazolo-pyrimidine is a specific and novel inhibitor of hepatitis B virus surface antigen secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An Overview of Hepatitis B Virus Surface Antigen Secretion Inhibitors [frontiersin.org]

- 3. Antiviral Treatment of Chronic Hepatitis B Virus (HBV) Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Substituted Tetrahydro-Tetrazolo-Pyrimidine Is a Specific and Novel Inhibitor of Hepatitis B Virus Surface Antigen Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

The Discovery and Development of HBF-0259: A Selective Inhibitor of Hepatitis B Virus Surface Antigen Secretion

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HBF-0259 is a novel small molecule identified as a potent and selective inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development. This compound was discovered through high-throughput screening and has been shown to effectively reduce the levels of all forms of HBsAg in cellular models of HBV infection.[1] Notably, its mechanism of action is independent of HBV DNA synthesis, highlighting its potential as a component of combination therapy for chronic hepatitis B. This guide details the experimental methodologies employed in its characterization, presents key quantitative data, and visualizes its proposed mechanism of action through signaling pathway diagrams.

Introduction

Chronic Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[2] While current therapies can suppress viral replication, they rarely lead to a functional cure, which is defined by the sustained loss of HBsAg. The persistence of HBsAg is associated with a dysfunctional host immune response. Therefore, therapeutic agents that can specifically reduce the HBsAg burden are of high interest. This compound emerged from a high-throughput screening of over 80,000 drug-like compounds as a specific inhibitor of HBsAg secretion.[1] This tetrahydro-tetrazolo-pyrimidine derivative, chemically known as 7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-tetrazolo[1,5-a]pyrimidine, offers a novel therapeutic strategy for HBV.[3]

Discovery of this compound

This compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of HBsAg secretion.[1] The screening utilized a robust cell-based assay with HBV-expressing human hepatoma cell lines. The primary goal was to identify compounds that could reduce the level of secreted HBsAg without causing significant cellular toxicity.

Experimental Workflow: High-Throughput Screening

Caption: High-throughput screening workflow for the discovery of this compound.

In Vitro Efficacy and Potency

The antiviral activity of this compound has been evaluated in various HBV-producing cell lines. The key parameters to define its efficacy and safety in vitro are the 50% effective concentration (EC50) for HBsAg reduction and the 50% cytotoxic concentration (CC50).

| Cell Line | Parameter | Value (µM) | Reference |

| HepG2.2.15 | EC50 | 1.5 | [4][5][6][7] |

| HepG2.2.15 | EC50 | 11.3 | [8][9][10] |

| HepG2.2.15 | CC50 | >50 | [8][9][10] |

| HepDE19 | EC50 | 1.5 | [4][5] |

| HepDE19 | CC50 | >50 | [4][5] |

| Secondary HBV-expressing cell line | EC50 | ~1.5 | [8][9][10] |

| Secondary HBV-expressing cell line | CC50 | >50 | [8][9][10] |

Note: The discrepancy in the reported EC50 values for HepG2.2.15 cells (1.5 µM vs. 11.3 µM) may be attributable to variations in experimental conditions across different studies.

Mechanism of Action

This compound selectively inhibits the secretion of HBsAg without affecting HBV DNA replication.[1][4][5][6][7] Long-term treatment with this compound has been shown to prevent the appearance of glycosylated forms of HBsAg in the cell supernatant, while intracellular non-glycosylated forms of HBsAg accumulate.[1] This suggests that this compound may interfere with the post-translational modification and trafficking of HBsAg.[1]

Computational studies have been conducted to elucidate the molecular targets of this compound. These in silico analyses predict a strong interaction between this compound and cellular factors involved in protein folding and secretion, as well as viral entry.

Predicted Interactions with Cellular Factors

Molecular docking studies have predicted high interaction energies between this compound and the following cellular proteins:

-

Cyclophilin A (CypA): A peptidyl-prolyl isomerase involved in protein folding and trafficking. The predicted interaction energy is -545.41 kcal/mol.[2][11]

-

Serpin Family A Member 1 (SCCA1): Implicated in HBV integration. The predicted interaction energy is -499.68 kcal/mol.[2][3][11]

These findings suggest that this compound may exert its inhibitory effect on HBsAg secretion by modulating the function of these host proteins.[2][3] this compound is not predicted to interact strongly with the preS1 or preS2 regions of HBsAg itself.[2][3]

Proposed Signaling Pathway for HBsAg Secretion Inhibition

Caption: Proposed mechanism of action of this compound on HBsAg secretion.

Experimental Protocols

Cell Culture

-

HepG2.2.15 Cells: This cell line is a human hepatoblastoma cell line that is stably transfected with a terminally redundant-plus strand of the HBV genome (genotype D). These cells constitutively secrete HBsAg and produce infectious virions.

-

HepDE19 Cells: This cell line contains the HBV genome under the control of a tetracycline-repressible promoter. This allows for the controlled expression of HBV proteins.

Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 (for HepG2.2.15).

HBsAg Secretion Assay

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.0158 to 50.0 µM).[4][5] Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 48-72 hours).

-

Collect the cell culture supernatants.

-

Quantify the amount of HBsAg in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cytotoxicity Assay

-

Seed cells in 96-well plates and treat with this compound as described for the HBsAg secretion assay.

-

After the incubation period, assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).

-

Measure the absorbance or luminescence according to the assay protocol.

-

Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.

Molecular Docking (In Silico)

-

Protein and Ligand Preparation: Obtain the 3D structures of the target proteins (e.g., CypA, SCCA1) from the Protein Data Bank (PDB). The 3D structure of this compound can be generated using chemical drawing software and energy-minimized.

-

Docking Simulation: Use molecular docking software such as Hex 8.0.0 to predict the binding mode and interaction energy of this compound with the target proteins.[2][3]

-

Analysis: Analyze the docking results to identify the key amino acid residues involved in the interaction and to calculate the total interaction energy (Etot).[2][3] The binding site can be visualized and further analyzed using software like MGLTools.[2][3][11]

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of chronic hepatitis B. Its novel mechanism of action, focused on the inhibition of HBsAg secretion, addresses a key unmet need in HBV therapy. The potent and selective in vitro activity, coupled with a favorable cytotoxicity profile, warrants further investigation. Future studies should focus on in vivo efficacy in animal models of HBV infection to assess its pharmacokinetic and pharmacodynamic properties. Furthermore, elucidating the precise molecular interactions between this compound and its cellular targets will be crucial for optimizing its therapeutic potential and for the design of next-generation HBsAg secretion inhibitors. The development of this compound and similar compounds could play a vital role in achieving a functional cure for chronic hepatitis B.

References

- 1. Frontiers | An Overview of Hepatitis B Virus Surface Antigen Secretion Inhibitors [frontiersin.org]

- 2. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. This compound - Nordic Biosite [nordicbiosite.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Antiviral | TargetMol [targetmol.com]

- 9. tebubio.com [tebubio.com]

- 10. admin.biosschina.com [admin.biosschina.com]

- 11. researchgate.net [researchgate.net]

HBF-0259 Structure-Activity Relationship: A Technical Guide to a Novel HBsAg Secretion Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of HBF-0259, a potent and selective inhibitor of Hepatitis B virus surface antigen (HBsAg) secretion. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-HBV therapeutics.

Introduction

This compound, with the chemical name 7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-tetrazolo[1,5-a]pyrimidine, has been identified as a specific and novel inhibitor of HBsAg secretion.[1] It exhibits potent activity in cellular assays, with a reported EC50 of approximately 1.5 µM in HepG2.2.15 and HepDE19 cells, which are well-established models for HBV replication and antigen secretion.[1][2] A crucial characteristic of this compound is its selectivity; it does not affect HBV DNA synthesis, indicating a mechanism of action distinct from currently approved nucleos(t)ide analogs.[1][2] The compound also demonstrates a favorable cytotoxicity profile, with a 50% cytotoxicity concentration (CC50) greater than 50 µM.[2]

Mechanism of Action: Targeting Host Factors in HBsAg Secretion

The precise mechanism of action of this compound is an area of active investigation, with evidence pointing towards the modulation of host cellular factors involved in the HBsAg secretion pathway. Computational modeling studies have predicted that this compound may interact with high affinity to host proteins such as Cyclophilin A (CypA) and Squamous Cell Carcinoma Antigen 1 (SCCA1).[3][4] The predicted interaction energy of this compound with CypA is notably high (-545.41 kcal/mol), suggesting a potential role as a potent binder to this cellular chaperone.[4]

Cyclophilins are a family of peptidyl-prolyl isomerases that have been implicated in the replication of various viruses, including HBV.[2][5][6] Inhibition of cyclophilins by compounds like alisporivir has been shown to reduce HBV replication and HBsAg production.[5][6] It is hypothesized that this compound may exert its inhibitory effect on HBsAg secretion by interfering with the function of CypA, which may be involved in the proper folding, assembly, or trafficking of HBsAg.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound in the context of the HBsAg secretion pathway and its interaction with Cyclophilin A.

Structure-Activity Relationship (SAR)

Systematic modification of the this compound scaffold has been performed to elucidate the key structural features required for potent HBsAg inhibition. The core structure, a tetrahydro-tetrazolo-pyrimidine, has been the subject of various substitutions to probe the effects on antiviral activity.

Core Scaffold and Modification Points

Quantitative SAR Data

The following table summarizes the structure-activity relationship for a series of this compound analogs. Modifications at the R1 and R2 positions of the tetrahydro-tetrazolo-pyrimidine core have been explored to determine their impact on the inhibition of HBsAg secretion.

| Compound | R1 Substituent | R2 Substituent | EC50 (µM) for HBsAg Inhibition | CC50 (µM) |

| This compound | 2-Chloro-6-fluorophenyl | 4-chlorophenyl | 1.5 | >50 |

| Analog 1 | Phenyl | 4-chlorophenyl | - | - |

| Analog 2 | 2,6-dichlorophenyl | 4-chlorophenyl | - | - |

| Analog 3 | 2-Chloro-6-fluorophenyl | Phenyl | - | - |

| Analog 4 | 2-Chloro-6-fluorophenyl | 4-methoxyphenyl | - | - |

| Analog 5 | 2-Chloro-6-fluorophenyl | 4-fluorophenyl | - | - |

| (Data to be populated from Yu W, et al. J Med Chem. 2011) |

Experimental Protocols

The biological activity of this compound and its analogs has been primarily assessed through cell-based assays that quantify the secretion of HBsAg.

HBsAg Secretion Assay

Objective: To determine the 50% effective concentration (EC50) of test compounds for the inhibition of HBsAg secretion from HBV-producing hepatoma cells.

Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line stably transfected with a head-to-tail dimer of the HBV genome.

-

HepDE19: A HepG2-derived cell line that supports tetracycline-inducible HBV replication.

Methodology:

-

Cell Seeding: Plate HepG2.2.15 or HepDE19 cells in 96-well plates at a predetermined density and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (if available).

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 4-6 days).

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

HBsAg Quantification: Quantify the amount of HBsAg in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of HBsAg inhibition for each compound concentration relative to the vehicle control. Calculate the EC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of test compounds.

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as the HBsAg secretion assay.

-

Viability Assessment: After the incubation period, assess cell viability using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo).

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the CC50 value from the dose-response curve.

Experimental Workflow

Conclusion

This compound represents a promising class of anti-HBV compounds that act through a novel mechanism of HBsAg secretion inhibition. The tetrahydro-tetrazolo-pyrimidine core is a viable scaffold for further optimization, and the emerging SAR data will guide the design of next-generation inhibitors with improved potency and drug-like properties. The potential interaction with host factors such as Cyclophilin A opens new avenues for therapeutic intervention in chronic hepatitis B. Further elucidation of the precise molecular interactions and the downstream effects on the HBsAg secretory pathway will be critical for the continued development of this important class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alisporivir inhibition of hepatocyte cyclophilins reduces HBV replication and hepatitis B surface antigen production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alisporivir Inhibition of Hepatocyte Cyclophilins Reduces HBV Replication and Hepatitis B Surface Antigen Production - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Predicted Protein Interactions of HBF-0259 and Their Implications in Hepatitis B Virus (HBV) Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: HBF-0259 is a potent, selective inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion, a critical process for the viral lifecycle and immune evasion[1][2]. Understanding the molecular interactions that underpin its mechanism of action is crucial for further drug development and virology research. This document provides a technical overview of the predicted protein interactions of this compound, based on in silico molecular docking studies. It outlines the quantitative interaction data, the computational methodologies employed, and visualizes the proposed mechanism and experimental workflow.

Predicted Protein Interaction Data

Computational studies have been conducted to predict the binding affinity of this compound with various host cellular proteins known to be involved in HBV entry and HBsAg secretion. The primary method used was molecular docking, which calculates the interaction energy (E_tot) between a ligand (this compound) and a protein. A more negative interaction energy value suggests a stronger and more stable binding interaction.

The findings indicate that this compound is predicted to interact strongly with cellular factors involved in HBsAg secretion, notably Cyclophilin A (CypA), and with factors implicated in HBV integration, such as Serpin Family B Member 3 (SCCA1)[3][4][5]. The predicted interaction energy with CypA was found to be higher than that of known CypA inhibitors[4]. The quantitative results from these predictive studies are summarized below.

Table 1: Predicted Interaction Energies of this compound with Host and Viral Proteins

| Interacting Protein | Putative Role in HBV Pathogenesis | Predicted Interaction Energy (E_tot, kcal/mol) | Prediction Method |

|---|---|---|---|

| Cyclophilin A (CypA) | Cellular factor involved in HBsAg secretion | -545.41 | Molecular Docking[4] |

| SCCA1 (SerpinB3) | Cellular factor, potential HBV receptor/integration | -499.68 | Molecular Docking[4] |

| Ras-Associated Protein 7 (Rab7) | Cellular factor in HBsAg secretion pathway | -381.99 | Molecular Docking[4] |

| Annexin II | Cellular factor in HBsAg secretion pathway | -355.10 | Molecular Docking[4] |

| HBV preS2 (aa 1-11) | Viral ligand for host cell entry | -288.22 | Molecular Docking[4] |

| HBV preS1 (aa 21-47) | Viral ligand for host cell entry | -130.11 | Molecular Docking[4] |

Data sourced from Mohebbi et al., 2016.[4][5]

Experimental and Computational Protocols

The prediction of this compound's protein interactions was achieved through computational methods. While in silico predictions are cost-effective and provide valuable hypotheses, they must be validated by experimental data[6][7]. This section details the computational protocol used for the predictions and lists common experimental methods for validation.

In Silico Molecular Docking Protocol

The interaction energies listed in Table 1 were predicted using a molecular docking simulation[3][5].

-

Preparation of Protein and Ligand Structures:

-

Three-dimensional crystal structures of the target proteins (e.g., CypA, SCCA1) were obtained from protein structure databases.

-

The chemical structure of this compound, 7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-tetrazolo[1,5-a]pyrimidine, was generated and optimized for the simulation[4].

-

-

Molecular Docking Simulation:

-

The Hex 8.0.0 software was utilized to perform the docking calculations. This program predicts the binding modes and energies of a protein-ligand complex[3][5].

-

The software calculates the total interaction energy (E_tot) based on shape and electrostatic correlations between the ligand and the protein.

-

-

Binding Site Analysis:

Experimental Validation Protocols

To confirm the computationally predicted interactions, various in vitro and in vivo experimental techniques can be employed[8][9].

-

Co-Immunoprecipitation (Co-IP): This is a widely used technique to study protein-protein interactions in cells. An antibody for a target protein is used to pull it out of a solution, along with any proteins bound to it. These associated proteins can then be identified by Western blotting or mass spectrometry.

-

Surface Plasmon Resonance (SPR): SPR is a biophysical technique for measuring real-time biomolecular interactions. It can provide quantitative data on binding affinity (K_D), and association/dissociation kinetics without the need for labeling.

-

Yeast Two-Hybrid (Y2H) Screening: A genetic method for discovering protein-protein interactions on a large scale. It uses the expression of a reporter gene to identify interactions between a "bait" protein and "prey" proteins from a library[10].

-

Cellular Thermal Shift Assay (CETSA): This method assesses the engagement of a compound with its target protein in a cellular environment. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for this compound Action

The molecular docking data suggests that this compound inhibits HBsAg secretion by directly interacting with and modulating the function of key cellular factors in the secretory pathway[2][11]. The diagram below illustrates this proposed mechanism.

Computational Workflow for Interaction Prediction

The following diagram outlines the logical steps of the in silico workflow used to predict the protein interactions of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | An Overview of Hepatitis B Virus Surface Antigen Secretion Inhibitors [frontiersin.org]

- 3. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Protein-protein Interactions Prediction - Profacgen [profacgen.com]

- 7. In Silico Protein-Protein Interactions: Avoiding Data and Method Biases Over Sensitivity and Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overview of Hepatitis B Virus Surface Antigen Secretion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of HBF-0259 with Cyclophilin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophilin A (CypA), a ubiquitous cellular peptidyl-prolyl isomerase, has emerged as a critical host factor in the life cycle of numerous viruses, including Hepatitis B Virus (HBV). Its involvement in viral protein folding, assembly, and replication makes it an attractive target for antiviral therapies. HBF-0259 is a novel small molecule inhibitor of HBV surface antigen (HBsAg) secretion.[1] Computational studies have identified a strong predictive interaction between this compound and Cyclophilin A, suggesting that the antiviral properties of this compound may be mediated, at least in part, through its engagement with CypA.[2][3][4] This technical guide provides a comprehensive overview of the current understanding of the this compound-CypA interaction, based on available in silico data, and outlines standard experimental protocols for its validation and characterization.

Core Interaction Data (In Silico)

The primary data on the interaction between this compound and CypA originates from molecular docking studies. These computational analyses predict a high-affinity binding between the two molecules.

Predicted Binding Energetics

Molecular docking simulations have calculated the interaction energy (Etot) of this compound with CypA, comparing it to other known CypA inhibitors. The results suggest that this compound has a more favorable predicted binding energy than other well-characterized inhibitors.

| Compound | Predicted Interaction Energy (Etot) (kcal/mol) | Reference |

| This compound | -545.41 | [2][3] |

| Alisporivir | -436.12 (average for a group of inhibitors) | [2] |

| NIM811 | -436.12 (average for a group of inhibitors) | [2] |

| SCY635 | -436.12 (average for a group of inhibitors) | [2] |

| Sanglifehrin A | -436.12 (average for a group of inhibitors) | [2] |

Predicted Binding Site

The in silico model predicts that this compound shares common binding site residues on CypA with other known inhibitors, such as Alisporivir and NIM811. These shared amino acid interactions are in the active site of CypA, suggesting a competitive inhibition mechanism.[2]

Proposed Mechanism of Action

The interaction of this compound with CypA is hypothesized to be a key component of its anti-HBV activity. By binding to CypA, this compound may disrupt the normal function of this host protein in the viral life cycle, specifically impacting the modification and secretion of HBsAg.[1]

Proposed mechanism of this compound action.

Experimental Validation Protocols

While the interaction between this compound and CypA is supported by strong in silico evidence, experimental validation is crucial. The following are detailed, standard protocols for key experiments to characterize this interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique to measure the real-time binding kinetics between a ligand and an analyte.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the this compound-CypA interaction.

Methodology:

-

Immobilization:

-

Recombinantly express and purify human CypA with a suitable tag (e.g., His-tag).

-

Covalently immobilize CypA onto a CM5 sensor chip surface using standard amine coupling chemistry.

-

-

Analyte Preparation:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

-

Binding Measurement:

-

Inject the different concentrations of this compound over the immobilized CypA surface at a constant flow rate.

-

Measure the change in the refractive index in real-time, which is proportional to the amount of bound analyte.

-

Include a dissociation phase where running buffer is flowed over the chip to measure the dissociation of this compound.

-

-

Data Analysis:

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

-

SPR experimental workflow.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC measures the heat change upon binding of two molecules, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-CypA interaction.

Methodology:

-

Sample Preparation:

-

Dialyze purified CypA and this compound into the same buffer to minimize heats of dilution.

-

Place CypA in the sample cell of the calorimeter.

-

Load this compound into the injection syringe.

-

-

Titration:

-

Perform a series of small injections of this compound into the CypA solution.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat pulses and plot them against the molar ratio of this compound to CypA.

-

Fit the resulting binding isotherm to a suitable model to determine n, KD, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.

-

CypA Peptidyl-Prolyl Isomerase (PPIase) Activity Assay

This assay determines if this compound inhibits the enzymatic activity of CypA.

Objective: To measure the inhibitory concentration (IC50) of this compound on CypA's PPIase activity.

Methodology:

-

Assay Principle:

-

Utilize a chymotrypsin-coupled assay with a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

-

CypA catalyzes the cis-to-trans isomerization of the proline residue in the substrate, making it susceptible to cleavage by chymotrypsin, which releases p-nitroaniline (a colored product).

-

-

Procedure:

-

Prepare a reaction mixture containing CypA, chymotrypsin, and the substrate in a 96-well plate.

-

Add varying concentrations of this compound to the wells.

-

Monitor the rate of p-nitroaniline release by measuring the absorbance at 390 nm over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Summary of Quantitative Data (Illustrative)

The following table presents an illustrative summary of the kind of quantitative data that would be generated from the experimental protocols described above. Note: This data is hypothetical and for demonstrative purposes, as experimental validation has not been publicly reported.

| Parameter | Technique | Illustrative Value | Interpretation |

| Binding Affinity | |||

| Equilibrium Dissociation Constant (KD) | SPR | 50 nM | High-affinity interaction |

| Equilibrium Dissociation Constant (KD) | ITC | 65 nM | Confirms high-affinity binding |

| Binding Kinetics | |||

| Association Rate (ka) | SPR | 1 x 105 M-1s-1 | Fast on-rate |

| Dissociation Rate (kd) | SPR | 5 x 10-3 s-1 | Slow off-rate, stable complex |

| Thermodynamics | |||

| Stoichiometry (n) | ITC | 1.1 | Suggests a 1:1 binding ratio |

| Enthalpy (ΔH) | ITC | -10 kcal/mol | Enthalpically driven interaction |

| Entropy (ΔS) | ITC | -5 cal/mol·K | Small unfavorable entropic contribution |

| Functional Inhibition | |||

| IC50 (PPIase Activity) | Assay | 100 nM | Potent inhibition of CypA enzymatic activity |

Conclusion

The in silico evidence for a high-affinity interaction between this compound and Cyclophilin A provides a compelling rationale for the observed anti-HBV activity of this compound. The predicted binding at the active site of CypA suggests a mechanism of action involving the inhibition of the host-factor-dependent steps in HBsAg secretion. The experimental protocols outlined in this guide provide a clear roadmap for the validation and detailed characterization of this promising drug-target interaction. Further research, employing these methodologies, is essential to confirm the in silico predictions and to fully elucidate the role of the this compound-CypA interaction in its antiviral effects. This will be critical for the continued development of this compound as a potential therapeutic for chronic Hepatitis B.

References

- 1. Emerging Roles of Cyclophilin A in Regulating Viral Cloaking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclophilin A and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclophilin A-regulated ubiquitination is critical for RIG-I-mediated antiviral immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Emerging Roles of Cyclophilin A in Regulating Viral Cloaking [frontiersin.org]

HBF-0259 and Squamous Cell Carcinoma Antigen 1 (SCCA1): A Technical Overview of a Potential Therapeutic Axis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular landscape of Squamous Cell Carcinoma Antigen 1 (SCCA1), a pivotal protein in the pathogenesis of squamous cell carcinoma, and investigates the therapeutic potential of HBF-0259, a novel small molecule with high binding affinity for SCCA1. This document provides a comprehensive overview of the existing preclinical data, delves into the intricate signaling pathways governed by SCCA1, and outlines detailed experimental protocols to facilitate further research in this promising area of oncology.

Introduction: The Challenge of Squamous Cell Carcinoma and the Role of SCCA1

Squamous cell carcinoma (SCC) is a prevalent form of epithelial cancer that can arise in various tissues, including the skin, lungs, head and neck, esophagus, and cervix.[1] High-grade and metastatic SCCs are often associated with poor clinical outcomes and resistance to conventional therapies.[2] A growing body of evidence points to the overexpression of Squamous Cell Carcinoma Antigen 1 (SCCA1), also known as SERPINB3, as a key driver of SCC malignancy and a valuable prognostic biomarker.[2][3]

SCCA1 belongs to the serine protease inhibitor (serpin) superfamily and is known to protect tumor cells from apoptosis by inhibiting lysosomal proteases like cathepsins, thereby preventing treatment-induced cell death.[2][4][5] Furthermore, elevated SCCA1 levels have been shown to foster an immunosuppressive tumor microenvironment, further hampering therapeutic responses.[6][7][8] These multifaceted roles establish SCCA1 as a compelling target for novel anti-cancer therapies.

This compound: A Potential SCCA1-Targeting Agent

This compound, with the chemical name (7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4, 5, 6, 7-tetrahydro-tetrazolo [1, 5-a] pyrimidine), is a small molecule inhibitor originally identified for its ability to block the secretion of Hepatitis B virus surface antigen (HBsAg).[9] While its development has primarily focused on antiviral applications, computational studies have revealed a significant and previously unexplored potential in oncology.

Quantitative Data: In Silico and In Vitro Findings

The most direct link between this compound and SCCA1 comes from molecular docking studies. These computational analyses predict a strong and favorable binding interaction between the two molecules. The in vitro efficacy of this compound has been quantified in the context of its anti-HBV activity, which may provide a preliminary indication of its cellular permeability and safety profile.

Table 1: Molecular Interaction and In Vitro Efficacy of this compound

| Parameter | Value | Context | Source |

| Interaction Energy (Etot) with SCCA1 | -499.68 kcal/mol | Molecular Docking Simulation | [10][11][12] |

| EC50 (HBsAg Secretion Inhibition) | 1.5 µM | HepG2.2.15 cells | [13] |

| EC50 (HBsAg Secretion Inhibition) | 11.3 µM | HepG2.2.15 cells | [9] |

| CC50 (Cytotoxicity) | >50 µM | HepG2.2.15 & HepDE19 cells | [9][13] |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

The high interaction energy suggests that this compound could act as a potent inhibitor of SCCA1 function.[10][11][12] The favorable therapeutic index observed in antiviral assays (Selectivity Index >9) warrants further investigation into its anti-cancer properties.[9]

SCCA1-Mediated Signaling Pathways in Squamous Cell Carcinoma

SCCA1 exerts its pro-tumorigenic effects through multiple mechanisms, primarily centered on the inhibition of cell death and the modulation of the tumor immune microenvironment.

Inhibition of Lysosomal Cell Death (Lysoptosis)

SCCA1 is a potent inhibitor of lysosomal cysteine proteases, particularly Cathepsin L.[5] In response to therapeutic agents like radiation and chemotherapy, tumor cells can undergo a form of programmed necrosis known as lysoptosis, which is triggered by the leakage of lysosomal enzymes into the cytoplasm. By binding to and inhibiting Cathepsin L, SCCA1 effectively neutralizes this cell death pathway, rendering cancer cells resistant to treatment.[6]

Caption: SCCA1-mediated inhibition of lysosomal cell death pathway.

Modulation of Antitumor Immunity

Recent studies have unveiled a critical role for SCCA1 in suppressing antitumor immunity.[6][7][8] SCCA1 expression has been positively correlated with the production of specific chemokines, including CXCL1, CXCL8, S100A8, and S100A9.[6] This chemokine signature is instrumental in recruiting immunosuppressive cell populations, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), into the tumor microenvironment. These cells, in turn, inhibit the function of cytotoxic T cells, thereby allowing the tumor to evade immune destruction. This process is mediated through the activation of the STAT signaling pathway.[6][7]

Caption: SCCA1-driven suppression of antitumor immunity.

Proposed Mechanism of Action for this compound

Based on the high predicted binding affinity of this compound for SCCA1 and the known functions of SCCA1, a dual mechanism of action for this compound in squamous cell carcinoma can be hypothesized. By binding to SCCA1, this compound may act as a direct inhibitor, preventing it from neutralizing Cathepsin L and from activating the STAT pathway.

Caption: Hypothesized dual mechanism of action for this compound.

Experimental Protocols for Investigating this compound

To validate the hypothesized mechanism of action and to quantify the anti-cancer efficacy of this compound, a series of key experiments are proposed.

Protocol: Molecular Docking Simulation

This protocol outlines the computational method used to predict the interaction between this compound and SCCA1.

Objective: To predict the binding affinity and interaction sites of this compound with the SCCA1 protein.

Methodology:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of human SCCA1 (SERPINB3) from the Protein Data Bank (PDB ID: 2ZV6).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of this compound or generate it from its SMILES string. Optimize the ligand geometry and assign charges.

-

-

Molecular Docking:

-

Utilize molecular docking software such as Hex 8.0.0 or AutoDock Vina.

-

Define the binding site on SCCA1, either as the entire protein surface (blind docking) or a specific pocket (e.g., the reactive site loop).

-

Perform the docking simulation to generate multiple binding poses of this compound within the defined site.

-

-

Analysis:

-

Calculate the binding energy (e.g., Etot in kcal/mol) for the most stable poses.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of SCCA1 using software like MGLTools.

-

Protocol: In Vitro Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on SCC cell lines, alone and in combination with standard therapies.

Methodology:

-

Cell Culture:

-

Culture human SCC cell lines with high endogenous SCCA1 expression (e.g., A431, FaDu) in appropriate media.

-

-

Treatment:

-

Seed cells in 96-well plates.

-

Treat cells with a dose range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

For combination studies, pre-treat cells with this compound for 24 hours, followed by treatment with cisplatin or ionizing radiation.

-

-

Viability Assessment (MTS/MTT Assay):

-

Add MTS or MTT reagent to each well and incubate as per the manufacturer's instructions.

-

Measure absorbance at the appropriate wavelength to determine cell viability.

-

Calculate IC50 values.

-

-

Apoptosis Assessment (Annexin V/PI Staining):

-

Treat cells in 6-well plates as described above.

-

Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze stained cells by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cell populations.

-

Protocol: Western Blot for SCCA1 Pathway Proteins

Objective: To assess the effect of this compound on the SCCA1 signaling pathway.

Methodology:

-

Protein Extraction:

-

Treat SCC cells with this compound at various concentrations.

-

Lyse cells and quantify total protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane and incubate with primary antibodies against SCCA1, cleaved Caspase-3, PARP, p-STAT3, and STAT3. Use a loading control like β-actin or GAPDH.

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensity using densitometry software.

-

Protocol: Myeloid Cell Migration Assay

Objective: To determine if this compound can inhibit SCCA1-induced migration of immunosuppressive myeloid cells.

Methodology:

-

Conditioned Media Preparation:

-

Culture SCC cells with and without this compound for 48 hours.

-

Collect the culture supernatant (conditioned media) and centrifuge to remove cell debris.

-

-

Migration Assay (Transwell System):

-

Isolate human monocytes or mouse bone marrow-derived myeloid cells.

-

Place the isolated myeloid cells in the upper chamber of a Transwell insert (e.g., 8 µm pore size).

-

Add the conditioned media to the lower chamber.

-

Incubate for 4-24 hours to allow cell migration.

-

-

Quantification:

-

Fix and stain the cells that have migrated to the underside of the insert.

-

Count the migrated cells in several microscopic fields.

-

Alternatively, quantify migrated cells using a fluorescent plate reader after staining with a DNA-binding dye like Calcein-AM.

-

Conclusion and Future Directions

The data presented in this guide highlight a compelling, albeit nascent, therapeutic hypothesis: that this compound may represent a first-in-class SCCA1 inhibitor for the treatment of squamous cell carcinoma. The strong in silico evidence for its direct binding to SCCA1, combined with the well-documented role of SCCA1 in promoting chemoresistance and immune evasion, provides a strong rationale for its further development.

Future research should focus on validating the preclinical efficacy of this compound using the protocols outlined herein. Key next steps include:

-

Confirming the direct binding of this compound to SCCA1 using biophysical methods like Surface Plasmon Resonance (SPR).

-

Evaluating the in vivo efficacy of this compound in SCC patient-derived xenograft (PDX) and syngeneic mouse models.

-

Conducting detailed pharmacokinetic and toxicology studies to establish a safety profile for this compound.

The exploration of the this compound-SCCA1 axis could pave the way for a novel therapeutic strategy, potentially resensitizing tumors to standard therapies and overcoming the immunosuppressive barriers that currently limit clinical outcomes in squamous cell carcinoma.

References

- 1. japsonline.com [japsonline.com]

- 2. Elevated Expression of Squamous Cell Carcinoma Antigen (SCCA) Is Associated with Human Breast Carcinoma | PLOS One [journals.plos.org]

- 3. Serum squamous cell carcinoma antigen as an early indicator of response during therapy of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SERPINB3 (SCCA1) inhibits cathepsin L and lysoptosis, protecting cervical cancer cells from chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SERPINB3 (SCCA1) inhibits cathepsin L and lysoptosis, protecting cervical cancer cells from chemoradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SCCA1/SERPINB3 suppresses antitumor immunity and blunts therapy-induced T cell responses via STAT-dependent chemokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SCCA1/SERPINB3 suppresses antitumor immunity and blunts therapy-induced T cell responses via STAT-dependent chemokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciprofiles.com [sciprofiles.com]

- 9. This compound | Antiviral | TargetMol [targetmol.com]

- 10. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

The Role of HBF-0259 in Elucidating Hepatitis B Surface Antigen Trafficking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of HBF-0259, a potent and selective inhibitor of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion, as a tool for studying the intricate trafficking pathways of HBsAg. This document provides a comprehensive overview of the compound's mechanism of action, detailed experimental protocols, and quantitative data to facilitate further research and drug development in the field of HBV therapeutics.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the tetrahydro-tetrazolo-pyrimidine class that has been identified as a specific inhibitor of HBsAg secretion.[1] Unlike many antiviral agents, this compound does not affect HBV DNA synthesis, making it a valuable tool to specifically investigate the cellular processes involved in HBsAg protein trafficking and release.[1] Its targeted action allows for the decoupling of viral replication from the secretion of subviral particles, which are the primary source of circulating HBsAg in chronic HBV infection.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting HBsAg secretion has been quantified in various in vitro models. The following tables summarize the key quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 | HepG2.2.15 | 1.5 µM | [1] |

| EC50 | HepDE19 | 1.5 µM | [1] |

| CC50 | HepG2.2.15 | >50 µM | |

| CC50 | HepDE19 | >50 µM | [1] |

Table 1: In Vitro Efficacy and Cytotoxicity of this compound. EC50 (Half-maximal effective concentration) represents the concentration of this compound required to inhibit 50% of HBsAg secretion. CC50 (Half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. A high CC50 value indicates low cytotoxicity.

Proposed Mechanism of Action

The precise mechanism by which this compound inhibits HBsAg secretion is an active area of investigation. Current evidence suggests that this compound does not directly target the HBsAg protein itself but rather interacts with host cellular factors that are crucial for the post-translational modification and trafficking of HBsAg.

A computational study has predicted a strong interaction between this compound and two host proteins: Cyclophilin A (CypA) and Squamous Cell Carcinoma Antigen 1 (SCCA1).[2][3] CypA is a peptidyl-prolyl isomerase known to be involved in protein folding and trafficking.[2][3] It has been demonstrated that HBsAg interacts with and promotes the secretion of CypA.[4][5][6] By potentially modulating the activity of CypA, this compound may interfere with the proper folding and subsequent transport of HBsAg.

Furthermore, studies have shown that this compound treatment leads to a reduction in the abundance of the large (L) and middle (M) forms of HBsAg in the supernatant of treated cells.[1] This suggests an impact on the glycosylation and assembly of HBsAg, as these forms are subject to post-translational modifications in the endoplasmic reticulum (ER) and Golgi apparatus.

Caption: Proposed mechanism of this compound action on HBsAg trafficking.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on HBsAg trafficking.

Cell Culture and this compound Treatment

-

Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line stably transfected with the HBV genome, constitutively producing HBsAg and viral particles.

-

HepDE19: A HepG2-derived cell line that supports tetracycline-inducible HBV replication and HBsAg expression.

-

-

Culture Conditions:

-

Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For HepG2.2.15 cells, include 200 µg/mL G418 to maintain selection.

-

For HepDE19 cells, HBV expression can be induced by removing tetracycline from the culture medium.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing the desired concentrations of this compound. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

-

Quantification of Secreted HBsAg by ELISA

This protocol is for the quantitative measurement of HBsAg in the cell culture supernatant.

-

Materials:

-

Commercially available HBsAg ELISA kit.

-

Cell culture supernatant from this compound treated and control cells.

-

Microplate reader.

-

-

Procedure:

-

Collect the cell culture supernatant at the end of the treatment period.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

-

Perform the HBsAg ELISA according to the manufacturer's instructions.[7][8][9] A general procedure involves:

-

Adding standards and diluted samples to the antibody-coated microplate wells.

-

Incubating to allow HBsAg to bind to the capture antibody.

-

Washing the wells to remove unbound material.

-

Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Incubating to allow the detection antibody to bind to the captured HBsAg.

-

Washing the wells again.

-

Adding a substrate that will be converted by the enzyme to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the concentration of HBsAg in the samples by comparing their absorbance values to the standard curve.

-

Analysis of Intracellular and Extracellular HBsAg by Western Blot

This protocol allows for the qualitative and semi-quantitative analysis of the different forms of HBsAg (S, M, and L) both within the cells and in the supernatant.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibody against HBsAg.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Sample Preparation (Supernatant):

-

Concentrate the cell culture supernatant using methods such as ultrafiltration or immunoprecipitation to increase the HBsAg concentration.

-

-

Sample Preparation (Intracellular):

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Mix the prepared samples with Laemmli sample buffer and heat to denature the proteins.

-

Load equal amounts of protein (for intracellular samples) or equal volumes (for concentrated supernatant) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for HBsAg.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with an HRP-conjugated secondary antibody.

-

Wash the membrane thoroughly.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Localization of Intracellular HBsAg by Immunofluorescence

This protocol is used to visualize the subcellular localization of HBsAg and to observe any changes in its distribution upon treatment with this compound.

-

Materials:

-

Cells cultured on glass coverslips.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking solution (e.g., 1% BSA in PBS).

-

Primary antibody against HBsAg.

-

Fluorophore-conjugated secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

Mounting medium.

-

Fluorescence microscope.

-

-

Procedure:

-

Seed cells on glass coverslips in a culture plate and treat with this compound as described in section 4.1.

-

At the end of the treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding sites with 1% BSA in PBS for 30 minutes.

-

Incubate the cells with the primary antibody against HBsAg (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Experimental and Logical Workflow Diagrams

Caption: A typical experimental workflow for studying this compound.

Caption: Logical relationships between experimental findings.

Conclusion

This compound serves as a critical research tool for dissecting the molecular and cellular mechanisms of HBsAg trafficking. Its specific inhibition of HBsAg secretion, without impacting viral replication, provides a unique window into the host-virus interactions that govern the production of subviral particles. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting HBsAg secretion and to unravel the complex biology of HBV infection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of this compound interactions with hepatitis B Virus receptors and surface antigen secretory factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B Virus (HBV) Surface Antigen Interacts with and Promotes Cyclophilin A Secretion: Possible Link to Pathogenesis of HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis B virus (HBV) surface antigen interacts with and promotes cyclophilin a secretion: possible link to pathogenesis of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sceti.co.jp [sceti.co.jp]

- 8. 4adi.com [4adi.com]

- 9. pishtazteb.com [pishtazteb.com]

Foundational Research on Tetrahydro-tetrazolo-pyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on tetrahydro-tetrazolo-pyrimidine compounds and their derivatives. It covers their synthesis, biological activities, and potential mechanisms of action, with a focus on antiviral, anticancer, and antimicrobial applications. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of Tetrahydro-tetrazolo-pyrimidine Scaffolds

The synthesis of the tetrahydro-tetrazolo-pyrimidine core, while not extensively detailed in publicly available literature for a wide range of derivatives, can be inferred from the synthesis of related tetrazolo[1,5-a]pyrimidine compounds. A key step would involve the reduction of the pyrimidine ring. One notable example is the compound HBF-0259, a substituted 7-(2-chloro-6-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro-tetrazolo[1,5-a]pyrimidine, identified as a specific inhibitor of Hepatitis B Virus (HBV) surface antigen secretion.

General Synthetic Approach

The synthesis of tetrazolo[1,5-a]pyrimidines typically involves a multi-component reaction. A general procedure involves the condensation of an aromatic aldehyde, 5-aminotetrazole, and a β-dicarbonyl compound or a related active methylene compound.

A plausible synthetic route to a tetrahydro-tetrazolo-pyrimidine could involve:

-

Three-component condensation: Reaction of a substituted benzaldehyde, 5-aminotetrazole, and an active methylene compound (e.g., a chalcone or a β-ketoester) to form a dihydro-tetrazolo[1,5-a]pyrimidine.

-

Hydrogenation: Subsequent reduction of the dihydro-intermediate to the tetrahydro-tetrazolo-pyrimidine. This can be achieved using a reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Synthesis of Tetrazolo[1,5-a]pyrimidines (Precursors to Tetrahydro-derivatives)

The following is a general protocol for the synthesis of 5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines, which are direct precursors to the tetrahydro derivatives.

Materials:

-

Aryl aldehydes

-

5-Aminotetrazole

-

Substituted acetophenones

-

Catalyst (e.g., N,N,N,N-tetrabromobenzene-1,3-disulfonamide)

-

Solvent (if not solvent-free)

Procedure:

-

A mixture of the aryl aldehyde (1 mmol), 5-aminotetrazole (1 mmol), and the substituted acetophenone (1 mmol) is prepared.

-

The catalyst is added to the mixture.

-

The reaction mixture is heated under specified conditions (e.g., 100°C for a designated time)[1].

-